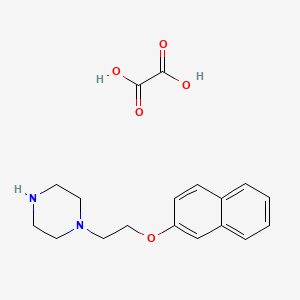![molecular formula C19H29NO6 B4074445 Oxalic acid;1-[2-(4-propan-2-yloxyphenoxy)ethyl]azepane](/img/structure/B4074445.png)
Oxalic acid;1-[2-(4-propan-2-yloxyphenoxy)ethyl]azepane
Descripción general
Descripción
Oxalic acid;1-[2-(4-propan-2-yloxyphenoxy)ethyl]azepane is a complex organic compound that combines the properties of oxalic acid and a substituted azepane. The compound 1-[2-(4-propan-2-yloxyphenoxy)ethyl]azepane is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, substituted with a phenoxyethyl group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[2-(4-propan-2-yloxyphenoxy)ethyl]azepane typically involves multiple steps:
Preparation of Oxalic Acid: Oxalic acid can be synthesized through the oxidation of carbohydrates or glucose using nitric acid.
Synthesis of 1-[2-(4-propan-2-yloxyphenoxy)ethyl]azepane: This involves the reaction of azepane with 2-(4-propan-2-yloxyphenoxy)ethyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of oxalic acid involves the oxidation of carbohydrates or ethylene glycol. The production of 1-[2-(4-propan-2-yloxyphenoxy)ethyl]azepane on an industrial scale would require optimization of the reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Oxalic acid can undergo oxidation to form carbon dioxide and water.
Reduction: It can be reduced to formic acid under specific conditions.
Substitution: The azepane derivative can undergo nucleophilic substitution reactions due to the presence of the phenoxyethyl group.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used for the oxidation of oxalic acid.
Reduction: Hydrogen gas in the presence of a catalyst can be used for the reduction of oxalic acid.
Substitution: Strong bases like sodium hydride can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Formic acid.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Oxalic acid;1-[2-(4-propan-2-yloxyphenoxy)ethyl]azepane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of polymers and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of oxalic acid;1-[2-(4-propan-2-yloxyphenoxy)ethyl]azepane involves its interaction with molecular targets such as enzymes and receptors. The phenoxyethyl group can interact with hydrophobic pockets in proteins, while the azepane ring can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Oxalyl Chloride: A derivative of oxalic acid used in organic synthesis.
Disodium Oxalate: A salt of oxalic acid used in analytical chemistry.
Calcium Oxalate: A naturally occurring compound found in plants.
Uniqueness
Oxalic acid;1-[2-(4-propan-2-yloxyphenoxy)ethyl]azepane is unique due to its combination of oxalic acid and azepane moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Propiedades
IUPAC Name |
oxalic acid;1-[2-(4-propan-2-yloxyphenoxy)ethyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.C2H2O4/c1-15(2)20-17-9-7-16(8-10-17)19-14-13-18-11-5-3-4-6-12-18;3-1(4)2(5)6/h7-10,15H,3-6,11-14H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNAOVBWDKZGRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OCCN2CCCCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-isopropoxyphenoxy)propyl]azepane oxalate](/img/structure/B4074364.png)

![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B4074378.png)
![5-[1-(3-chlorophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4074384.png)
![7-[(3-Ethoxy-4-methoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol](/img/structure/B4074392.png)
![3-bromo-N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-ethoxybenzamide](/img/structure/B4074405.png)
![N-[1-(4-bromophenyl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B4074413.png)
![1-[4-(2-Bromo-4-chlorophenoxy)butyl]azepane;oxalic acid](/img/structure/B4074421.png)

![N-[2-(4-methoxyphenoxy)ethyl]-N-methylcyclohexanamine;oxalic acid](/img/structure/B4074452.png)
![2-[4-(2,4-dimethylphenoxy)butyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4074461.png)

methanone](/img/structure/B4074469.png)
![Oxalic acid;1-[2-(4-phenylphenoxy)ethyl]piperazine](/img/structure/B4074471.png)
